De-epoxy rosamicin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

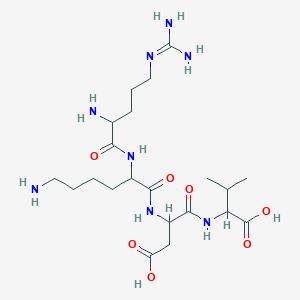

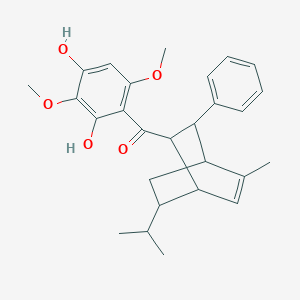

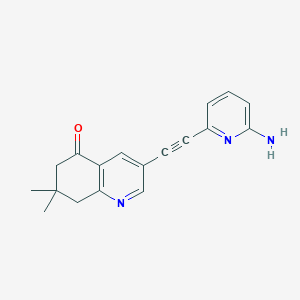

脱エポキシロザミシンは、土壌細菌Micromonospora rosariaによって産生されるマクロライド系抗生物質ロザミシンの誘導体です。この化合物は、特にグラム陽性菌に対して抗菌作用があることが知られています。 脱エポキシロザミシンは、エポキシ基がないことで、親化合物であるロザミシンと区別されます .

2. 製法

合成経路と反応条件: 脱エポキシロザミシンの合成は、ロザミシンの化学的脱エポキシ化によって行われます。 このプロセスには通常、制御された条件下で水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、エポキシ基を除去することが含まれます .

工業的生産方法: 脱エポキシロザミシンの工業的生産は、微生物のバイオ変換によって達成することができます。この方法は、脱エポキシロザミシンを直接生産するように改変されたMicromonospora rosariaの遺伝子組み換え株の使用を含みます。 このアプローチは、微生物の天然の生合成経路を利用するため、コスト効率が高く、環境に優しい生産方法となっています .

3. 化学反応解析

反応の種類: 脱エポキシロザミシンは、次のような様々な化学反応を起こします。

酸化: 脱エポキシロザミシンは、酸化されてヒドロキシル化誘導体となることができます。

還元: この化合物は、さらに還元されて脱水素誘導体となることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: ヒドロキシル化誘導体。

還元: 脱水素誘導体。

置換: 様々な置換ロザミシン誘導体.

4. 科学研究への応用

脱エポキシロザミシンは、次のような広範な科学研究に応用されています。

化学: マクロライド系抗生物質とその誘導体を研究するためのモデル化合物として使用されています。

生物学: 抗菌作用と、抗生物質耐性菌対策における潜在的な用途について研究されています。

医学: 細菌感染症の治療における潜在的な治療用途について研究されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of de-epoxy rosamicin involves the chemical de-epoxidation of rosamicin. This process typically includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to remove the epoxy group .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial biotransformation. This method involves the use of genetically engineered strains of Micromonospora rosaria that have been modified to produce this compound directly. This approach leverages the natural biosynthetic pathways of the microorganism, making it a cost-effective and environmentally friendly production method .

化学反応の分析

Types of Reactions: De-epoxy rosamicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: The compound can be further reduced to form dehydro derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Dehydro derivatives.

Substitution: Various substituted rosamicin derivatives.

科学的研究の応用

De-epoxy rosamicin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.

Biology: Investigated for its antibacterial properties and potential use in combating antibiotic-resistant bacteria.

Medicine: Explored for its potential therapeutic applications in treating bacterial infections.

作用機序

脱エポキシロザミシンは、細菌のリボソームに結合してタンパク質合成を阻害することで、抗菌効果を発揮します。この作用は、細菌の増殖と複製を阻害し、最終的に細菌の死に至ります。 この化合物は、細菌リボソームの50Sサブユニットを特異的に標的とし、翻訳中のペプチドのトランスロケーションを阻害します .

類似化合物:

ロザミシン: エポキシ基を含む親化合物。

レプロミシン: 強い抗菌作用を持つロザミシンの別の誘導体.

独自性: 脱エポキシロザミシンは、エポキシ基がないために、化学的性質と潜在的に生物学的活性が異なります。 この修飾は、活性のスペクトルと特定の細菌株に対する有効性に違いをもたらす可能性があります .

類似化合物との比較

Rosamicin: The parent compound, which contains an epoxy group.

Repromicin: Another derivative of rosamicin with strong antibacterial properties.

Uniqueness: De-epoxy rosamicin is unique due to the absence of the epoxy group, which alters its chemical properties and potentially its biological activity. This modification can lead to differences in its spectrum of activity and its effectiveness against certain bacterial strains .

特性

分子式 |

C31H51NO8 |

|---|---|

分子量 |

565.7 g/mol |

IUPAC名 |

2-[(11Z,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3/b11-10-,18-14- |

InChIキー |

OBUIQEYZGMZXPJ-RBBIFSNSSA-N |

異性体SMILES |

CCC1C(/C=C(\C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)/C)C |

正規SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)

![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)

![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)